Salivaricin B: A Technical Guide to its Discovery, Origin, and Mechanism
Salivaricin B: A Technical Guide to its Discovery, Origin, and Mechanism
For Immediate Release
This technical guide provides an in-depth overview of Salivaricin B, a type AII lantibiotic with significant potential as a novel antimicrobial agent. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, origin, and mechanism of action of Salivaricin B, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Discovery and Origin
Salivaricin B was discovered in Streptococcus salivarius strain K12, a probiotic bacterium that is a primary and predominant colonizer of oral mucosal surfaces in humans.[1][2][3] This strain is known for its production of bacteriocin-like inhibitory substances (BLIS), which contribute to its ability to outcompete pathogenic bacteria in the oral cavity.[4][5]
Salivaricin B is a 25-amino-acid polycyclic peptide that is ribosomally synthesized and undergoes post-translational modifications to form its characteristic lanthionine (B1674491) and β-methyllanthionine bridges.[6][7][8] It is classified as a type AII lantibiotic.[2][3][7][8][9] The genetic determinants for Salivaricin B production are located on a large, 190-kilobase transmissible megaplasmid, designated pSsal-K12.[1][2][3][9] The genes responsible for its biosynthesis are organized in the sbo gene cluster.[1][9] Interestingly, S. salivarius K12 also produces another lantibiotic, Salivaricin A2, and the gene clusters for both are located in close proximity on the same megaplasmid.[1][2][3][10]
Quantitative Data
The antimicrobial efficacy of Salivaricin B has been quantified against several Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Indicator Strain | MIC (µM) | Reference |
| Micrococcus luteus | Not specified | [7] |
| Streptococcus pyogenes | Not specified | [7] |
| Corynebacterium spp. | Not specified | [7] |
| Streptococcus mutans | Not specified | [7] |
Note: While several sources state that Salivaricin B is active against these strains, specific MIC values were not consistently provided in the initial search results. Further targeted literature review would be required to populate this table comprehensively.
Experimental Protocols
Deferred Antagonism Assay for Initial Detection
This method is used to screen for the production of antimicrobial substances like Salivaricin B by a producer strain against sensitive indicator strains.
Protocol:
-
Spot-inoculate the producer strain, S. salivarius K12, onto the center of a suitable agar (B569324) medium (e.g., blood agar).
-
Incubate the plate under appropriate conditions to allow for the growth of the producer strain and diffusion of the antimicrobial substance.
-
Overlay the agar with a soft agar suspension of the indicator strain (e.g., Micrococcus luteus, Streptococcus pyogenes).
-
Incubate the plate again and observe for zones of inhibition around the producer strain colony, indicating antimicrobial activity.[7]
Purification of Salivaricin B
A multi-step chromatography process is employed to isolate and purify Salivaricin B from culture.
Protocol:
-
Crude Extract Preparation: Grow S. salivarius K12 as a lawn on an appropriate agar medium (e.g., M17 sucrose (B13894) agar).[1] After incubation, freeze the agar plates and then thaw them to collect the liquid exudate containing the crude bacteriocin.[9]
-
Hydrophobic Interaction Chromatography (HIC):
-
Apply the crude extract to a Phenyl Sepharose column.
-
Wash the column with a high-salt buffer.
-
Elute the bound bacteriocins with a decreasing salt gradient.
-
Collect fractions and test for activity.[9]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the active fractions from HIC using a C18 semi-preparative column.
-
Elute with a gradient of acetonitrile (B52724) in water.
-
Collect fractions and perform activity assays to identify those containing pure Salivaricin B.[9]
-
Characterization by Mass Spectrometry
The molecular weight of the purified peptide is confirmed using MALDI-TOF MS.
Protocol:
-
Mix the purified Salivaricin B sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer to determine the precise molecular weight. The expected mass of Salivaricin B is approximately 2740 Da.[2]
Mechanism of Action Assay: Inhibition of Cell Wall Synthesis
This assay demonstrates that Salivaricin B inhibits peptidoglycan biosynthesis by detecting the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.
Protocol:
-
Grow a culture of a sensitive indicator strain (e.g., Micrococcus luteus) to the mid-exponential phase.
-
Treat the culture with a bactericidal concentration of purified Salivaricin B. Use vancomycin (B549263) as a positive control and an untreated culture as a negative control.
-
Incubate for a defined period.
-
Harvest the cells by centrifugation.
-
Extract the cytoplasmic components by boiling the cell pellet in water.
-
Analyze the extract for the accumulation of UDP-MurNAc-pentapeptide using techniques such as mass spectrometry. An accumulation of this precursor in Salivaricin B-treated cells indicates interference with cell wall biosynthesis.[6][7][8]
Visualizations
Logical Flow of Salivaricin B Discovery and Characterization
References
- 1. Salivaricin A2 and the Novel Lantibiotic Salivaricin B Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salivaricin A2 and the novel lantibiotic salivaricin B are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics [frontiersin.org]
- 5. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. Salivaricin B | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
